molecular formula C10H13ClN2O B1527157 3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1332528-33-2

3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B1527157
CAS No.: 1332528-33-2
M. Wt: 212.67 g/mol
InChI Key: WYWDOYTVWFIKFM-UHFFFAOYSA-N
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Description

“3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound with the CAS Number: 1332528-33-2. It has a linear formula of C10 H12 N2 O . Cl H . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2O.ClH/c1-6-4-3-5-7-8(11)10(13)12(2)9(6)7;/h3-5,13H,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 212.68 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound's utility in chemical synthesis and labeling is highlighted by its involvement in the preparation of biochemical labeling reagents. For instance, the synthesis and characterization of a dimeric derivative of the undecagold cluster complex, which involves acylation to leave a single free amino group per dimer, showcases its potential in labeling biological macromolecules for electron microscopic analysis (Yang & Frey, 1984). Similarly, investigations into the reactivity of 2-substituted indoles reveal that they can undergo reactions to form o-aminophenylpyrazoles or 3-aminoindoles depending on the substituent size, demonstrating the compound's versatility in synthetic organic chemistry (Dave & Warnhoff, 1976).

Biological and Histochemical Applications

The compound's role extends to biological applications, particularly in histochemical analyses. A study detailed the acid catalysis of the formaldehyde condensation reaction for the histochemical demonstration of tryptamines and phenylethylamines, indicating its utility in enhancing fluorescence yield for specific biochemical compounds, thereby aiding in their detection and analysis (Björklund & Stenevi, 1970).

Oligomerization and Chemical Properties

Research on the oligomerization of indole derivatives in acidic conditions, such as the study on Indole-3-carbinol, provides insights into the compound's chemical behavior and the formation of various oligomeric products. This information is crucial for understanding its potential applications in developing new chemical entities or materials (Grose & Bjeldanes, 1992).

Novel Reagents and Synthesis Techniques

The development of novel reagents for protecting carboxylic acids showcases another application of related compounds, underscoring their significance in synthetic methodologies that enhance the efficiency and selectivity of chemical reactions (Arai et al., 1998).

Safety and Hazards

The safety information for “3-Amino-1,7-dimethyl-1,3-dihydro-2H-indol-2-one hydrochloride” can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemical compounds safely and in accordance with the provided safety guidelines.

Properties

IUPAC Name

3-amino-1,7-dimethyl-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-6-4-3-5-7-8(11)10(13)12(2)9(6)7;/h3-5,8H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWDOYTVWFIKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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